molecular formula C3H6S B1201943 Allyl mercaptan CAS No. 870-23-5

Allyl mercaptan

Cat. No. B1201943
CAS RN: 870-23-5
M. Wt: 74.15 g/mol
InChI Key: ULIKDJVNUXNQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of allyl compounds, including allyl mercaptan, has been extensively reviewed in literature. For instance, a review on the catalytic synthesis methods of allyl propionate presents various catalysts such as sulfuric acid, ferric chloride hexahydrate, and stannous chloride dihydrate, indicating the diverse approaches available for synthesizing allyl compounds, which could be adapted for allyl mercaptan (Guan Shi-bin, 2005). Although this specific review focuses on allyl propionate, the catalytic methods reviewed offer insights into the synthesis processes relevant to allyl mercaptan.

Molecular Structure Analysis

Allyl mercaptan's molecular structure, characterized by the presence of an allyl group attached to a sulfhydryl (-SH) group, plays a crucial role in its reactivity and physical properties. The structural analysis and reactivity patterns of sulfur-containing compounds, such as mercaptans, have been explored, highlighting the importance of the sulfur atom in mediating chemical reactions and forming bonds with other elements.

Chemical Reactions and Properties

Research on thiols, including allyl mercaptan, outlines their significant role in various chemical reactions. For example, the photoinduced desulfurization of thiols to alkanes or coupling products demonstrates the reactive versatility of sulfur-containing compounds (Yuhong Ma et al., 2023). These reactions are crucial for understanding the chemical behavior of allyl mercaptan in different environments.

Scientific Research Applications

  • Specific Scientific Field : Quantum Chemistry
  • Summary of the Application : Allyl Mercaptan (AM) and its derivatives have been studied for their potential as radical scavengers. This application is particularly relevant in the context of food, supplements, cosmetics, and drug ingredients, which can undergo physicochemical decomposition caused by exogenous radicals .
  • Methods of Application or Experimental Procedures : The study was based on density functional theory (DFT) at the B3LYP/cc-pVQZ level with the C-PCM solvation model. A comparative analysis of the reactivity of the garlic metabolites 2-propenesulfenic acid (PSA) and Allyl Mercaptan (AM, 2-propene-1-thiol) was performed .
  • Results or Outcomes : The calculations revealed that PSA is more reactive than AM, but AM may play a crucial role in the deactivation of free radicals due to its greater chemical stability and longer lifetime. The presence of a double bond in AM enables its polymerization, preserving the antiradical activity of the S-H group. This activity can be amplified by aryl-substituent-containing hydroxyl groups .

properties

IUPAC Name

prop-2-ene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIKDJVNUXNQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061226
Record name 2-Propene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light brown liquid with a stench; [Sigma-Aldrich MSDS], colourless to pale yellow mobile liquid with onion-like, sweet, not pungent odour
Record name Allyl mercaptan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20165
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Allyl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

65.00 to 67.00 °C. @ 760.00 mm Hg
Record name 2-Propene-1-thiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; miscible in alcohol, oil, and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Allyl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.888-0.930
Record name Allyl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

524.0 [mmHg]
Record name Allyl mercaptan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20165
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Allyl mercaptan

CAS RN

870-23-5
Record name Allyl mercaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLYL MERCAPTAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propene-1-thiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prop-2-ene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL MERCAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X587IBY09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Propene-1-thiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl mercaptan
Reactant of Route 2
Allyl mercaptan
Reactant of Route 3
Allyl mercaptan
Reactant of Route 4
Allyl mercaptan
Reactant of Route 5
Allyl mercaptan
Reactant of Route 6
Allyl mercaptan

Citations

For This Compound
2,490
Citations
CS Hsu - Spectroscopy Letters, 1974 - Taylor & Francis
… allyl mercaptan has never been published. There are two internal rotors, the SH group and the CH2SH group, in the allyl mercaptan … The infrared and Raman spectra of allyl mercaptan …
Number of citations: 31 www.tandfonline.com
K Sastry, SC Dass, WVF Brooks, A Bhaumik - Journal of Molecular …, 1969 - Elsevier
The microwave spectra of normal and deuterated allyl mercaptan (CH 2 CHCH 2 SH and CH 2 CHCH 2 SD) were studied in the region from 8 to 33 gHz. About 160 lines have …
Number of citations: 34 www.sciencedirect.com
H Nian, B Delage, JT Pinto, RH Dashwood - Carcinogenesis, 2008 - academic.oup.com
Histone deacetylase (HDAC) inhibitors have the potential to derepress epigenetically silenced genes in cancer cells, leading to cell cycle arrest and apoptosis. In the present study, we …
Number of citations: 156 academic.oup.com
BHS Cho, S Xu - Comparative Biochemistry and Physiology Part C …, 2000 - Elsevier
… The present study was undertaken to compare the effects of allyl mercaptan (AM), a major metabolite of garlic, with several garlic constituents and extracts on cytotoxicity, cholesterol …
Number of citations: 57 www.sciencedirect.com
YM Jo, H Seo, GY Kim, SW Cheon, SA Kim, TS Park… - Food & function, 2020 - pubs.rsc.org
… of allyl mercaptan, there are few studies on the synthesis of the allyl mercaptan compound … In this study, we report the allyl mercaptan synthesis properties of Lactobacillus pentosus …
Number of citations: 10 pubs.rsc.org
S Xu, BHS Cho - The Journal of Nutritional Biochemistry, 1999 - Elsevier
… of allyl mercaptan required to suppress cholesterol synthesis by 50% was approximately 25 μg/mL. Allyl mercaptan … The present study demonstrates that allyl mercaptan is effective in …
Number of citations: 22 www.sciencedirect.com
Y Chang, SH Lee, JH Na, PS Chang… - Journal of food …, 2017 - Wiley Online Library
The purpose of this study was to develop an anti‐insect pest repellent sachet to prevent Sitophilus oryzae (L.) (Coleoptera: Curculionidae) contamination in grain packaging. The anti‐…
Number of citations: 28 ift.onlinelibrary.wiley.com
C Li, PG Choi, Y Masuda - Advanced Science, 2022 - Wiley Online Library
NiO nanosheets are synthesized in situ on gas sensor chips using a facile solvothermal method. These NiO nanosheets are then used as gas sensors to analyze allyl mercaptan (AM) …
Number of citations: 18 onlinelibrary.wiley.com
SL Fanelli, GD Castro, EG De Toranzo… - … in molecular pathology …, 1998 - europepmc.org
… In the present work we describe initial studies on the antioxidative-stress properties of some garlic components such as: diallyl disulfide (DDS), diallyl sulfide (DAS), allyl mercaptan (…
Number of citations: 100 europepmc.org
KO Jeon, JS Yu, CK Lee - Bulletin of the Korean Chemical Society, 2003 - koreascience.kr
… In order to analyze the allyl mercaptan present in the odor of bulgogi (a popular Korean dish) we needed to have allyl mercaptan-1,1-d2 or allyl mercaptan-2,3-dz. Neithr compound has …
Number of citations: 5 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.